Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine
Overview
Description
“Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine” is a compound that has been studied for its potential pharmacological properties . It is also known as “2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine” or "PF-04455242" .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One of the synthetic strategies used involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidine ring being a key component . The pyrrolidine ring is a five-membered heterocyclic moiety that contributes to the stereochemistry of the molecule . The compound also contains a methyl group and a propyl group .
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 156.23 . The compound’s InChI code is "1S/C8H16N2O/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6,9H2,1-2H3" .
Scientific Research Applications
Environmental Chemicals and DNA Methylation
Environmental Chemicals and DNA Methylation : Environmental exposures are linked to DNA methylation and expression changes, impacting human health. Epidemiologic studies have explored the association between environmental chemicals and DNA methylation levels in adults, employing quantitative methods like immunocolorimetric assays and bisulfite pyrosequencing. However, due to inconsistencies across studies and limited sample sizes, the evidence is not conclusive, necessitating larger, longitudinal studies to validate findings and systematically evaluate dose-response relationships (Ruiz-Hernandez et al., 2015).
L-Proline as an Organo-Catalyst in Organic Chemistry
L-Proline as a Versatile Organo-Catalyst : L-Proline, a natural amino acid, serves as an organo-catalyst in various asymmetric syntheses, catalyzing reactions like Aldol condensation and Michael Addition. It's instrumental in synthesizing diverse heterocyclic structures, vital in drugs and agrochemicals. The review underscores L-Proline's significant applications in organic chemistry, advocating for more research into its potential as a 'Green catalyst' (Thorat et al., 2022).
Therapeutic Potential of Acacetin
Therapeutic Potential of Acacetin : Acacetin, a flavone present in various plants, demonstrates pharmacological potential including chemopreventive properties in cancer cell lines and neuroprotective effects. This review emphasizes acacetin's strong anti-inflammatory and anti-cancer activity, highlighting the need for further scientific validation in disease models and toxicity profiling to establish it as a potent candidate for clinical research studies (Singh et al., 2020).
Synthesis of 3-Pyrrolin-2-Ones
De Novo Synthesis of 3-Pyrrolin-2-Ones : This systematic survey reviews the synthesis of 3-pyrrolin-2-ones from various precursors, highlighting their significance in natural products, biological activity, and as building blocks for other materials. The review categorizes synthesis approaches based on the location(s) of new bonds formed in constructing the 3-pyrrolin-2-one ring system (Pelkey et al., 2015).
Mechanism of Action
Target of Action
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine, also known as PF-04455242, is a novel κ-opioid receptor (KOR) antagonist . It has a high affinity for human, rat, and mouse KOR . It also has a reduced affinity for human μ-opioid receptors (MORs) .
Mode of Action
As a KOR antagonist, PF-04455242 binds to the κ-opioid receptors, blocking their activation by endogenous ligands . This prevents the typical downstream effects triggered by KOR activation.
Biochemical Pathways
Kors are known to be involved in pain perception, consciousness, motor control, and mood . Therefore, antagonism of these receptors can potentially influence these processes.
Pharmacokinetics
The compound’s high affinity for kors suggests that it may have good bioavailability and distribution in the body .
Result of Action
PF-04455242 has demonstrated antidepressant-like efficacy in a mouse forced swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay . Furthermore, it showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the steric factors and spatial orientation of substituents on the pyrrolidine ring .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N,2-dimethyl-1-pyrrolidin-1-ylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,10-3)8-11-6-4-5-7-11/h10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUFQJJPNLENQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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